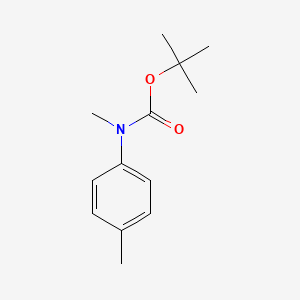

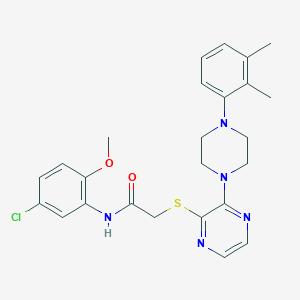

tert-Butyl methyl(p-tolyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl methyl(p-tolyl)carbamate is a chemical compound . It is used in various chemical reactions and has several applications in the field of organic chemistry .

Synthesis Analysis

Tert-butyl carbamates can be produced in high yields at low temperatures by the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, which leads to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Chemical Reactions Analysis

Tert-butyl carbamates are involved in various chemical reactions. For instance, they are used in palladium-catalyzed synthesis of N-Boc-protected anilines . They can also undergo reactions such as decarboxylation .Wissenschaftliche Forschungsanwendungen

Mass Spectrometry Applications

The mass spectrometry of O-alkyl-N-arylsulfonyl carbamates, including tert-butyl methyl(p-tolyl)carbamate, has been investigated. These compounds exhibit unique fragmentation patterns in mass spectrometry, with tert-alkyl-N-arylsulfonyl carbamates showing distinct fragmentation compared to other alkyl substituents. This property makes them useful for detailed mass spectrometric analysis (Daly & Heurtevant, 1970).

Chemical Synthesis and Reactions

Tert-butyl methyl(p-tolyl)carbamate derivatives are utilized in various chemical syntheses and reactions. For example, they have been used in the synthesis and reactions of silyl carbamates, demonstrating their role in chemoselective transformations of amino protecting groups (Sakaitani & Ohfune, 1990).

Crystal Structure Analysis

Carbamate derivatives, including tert-butyl methyl(p-tolyl)carbamate, have been synthesized and analyzed for their crystal structures using X-ray diffraction. The study of their crystal structures helps in understanding the molecular interactions and formation of three-dimensional architectures in these compounds (Das et al., 2016).

Deprotection in Organic Synthesis

These carbamates have been identified as effective substrates for deprotection reactions. Aqueous phosphoric acid has been used as a reagent for deprotecting tert-butyl carbamates, demonstrating the versatility of these compounds in organic synthesis (Li et al., 2006).

Role in Polymer Synthesis

Tert-butyl methyl(p-tolyl)carbamate derivatives play a significant role in polymer chemistry. They have been used in the synthesis of new polymerizable antioxidants, contributing to the development of materials with improved stability and resistance to thermal oxidation (Pan et al., 1998).

Glycosylation in Carbohydrate Chemistry

In carbohydrate chemistry, tert-butyl carbamates are employed in glycosylative transcarbamylation reactions. This process is instrumental in creating novel glycoconjugates, showcasing the utility of these compounds in the synthesis of complex carbohydrates (Henry & Lineswala, 2007).

Eigenschaften

IUPAC Name |

tert-butyl N-methyl-N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10-6-8-11(9-7-10)14(5)12(15)16-13(2,3)4/h6-9H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTOGGNSNDIINV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl methyl(p-tolyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridin-2-ylmethyl (1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)carbamate](/img/structure/B2704480.png)

![Rel-(3Ar,7As)-5-Methyloctahydro-1H-Pyrrolo[3,4-C]Pyridine](/img/structure/B2704481.png)

![Ethyl 2-[4-(methylamino)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2704484.png)

![4-({[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2704487.png)

![4-(2-Chlorophenyl)-5-methyl-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B2704492.png)

![3,5-dimethoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2704496.png)

![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluoro-4-methylphenyl)acetamide](/img/structure/B2704499.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(methylthio)benzamide](/img/structure/B2704500.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2704502.png)